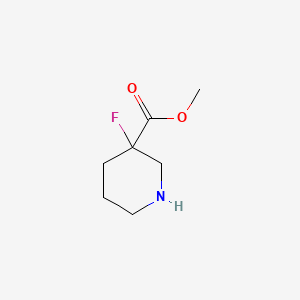

Methyl 3-fluoropiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-fluoropiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-4-9-5-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBSNRDPYHIZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pd-Catalyzed [4 + 2] Annulation Approach

A highly efficient and versatile method for synthesizing 3-fluoropiperidines, including methyl 3-fluoropiperidine-3-carboxylate, involves a palladium-catalyzed [4 + 2] annulation reaction. This method was reported by researchers who developed a procedure starting from α-fluoro-β-ketoesters and imines, catalyzed by Pd(dba)_2 with a suitable ligand, followed by acidic treatment to form the fluorinated piperidine ring.

- Catalyst: 5 mol % Pd(dba)_2 and 15 mol % of a phosphine ligand (L1).

- Substrates: α-fluoro-β-ketoesters and aryl-substituted imines.

- Conditions: Mild, scalable to multigram quantities.

- Yields: High, typically above 75% for various substituted derivatives.

- Functional group tolerance: Excellent, including electron-withdrawing and electron-donating groups on the aryl ring.

- Diastereoselectivity: Moderate to high, depending on substrates.

- Pd-catalyzed allylation/condensation to form an intermediate imine.

- Acidic treatment with trifluoroacetic acid (TFA) to cyclize and form the 3-fluoropiperidine.

- Optional reduction and protection steps to obtain saturated or protected derivatives.

- One-pot procedure possible without isolating intermediates.

- Suitable for diverse substrates including heterocycles.

- Enables further functionalization of the product.

- Alkyl-substituted α-fluoroketones show poor reactivity.

- Some electron-withdrawing substituents can cause decomposition during deprotection steps.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Pd(dba)_2, ligand L1, α-fluoro-β-ketoester, imine | Formation of intermediate imine | High |

| 2 | TFA treatment | Cyclization to 3-fluoropiperidine | High (up to 90) |

| 3 | Optional: NaBH(OAc)_3 reduction | Saturated piperidine derivative | High diastereoselectivity |

| 4 | Optional: Boc protection | Protected fluoropiperidine | 88 |

(Data adapted from reference)

Multi-Step Synthetic Routes via Functional Group Transformations

Patent literature describes multi-step synthetic sequences involving protection, oxidation, substitution, and deprotection steps to prepare methyl 3-fluoropiperidine-3-carboxylate derivatives. These processes typically start from hydroxypiperidine or methoxypiperidine carboxylates, involving:

- Protection of amine groups (e.g., benzyl or tert-butoxycarbonyl protection).

- Oxidation steps using chromium trioxide or other oxidants.

- Fluorination steps possibly via fluoromethyl intermediates.

- Hydrolysis and esterification steps to obtain the methyl ester.

These multi-step methods are more complex but allow access to stereochemically defined isomers and functionalized derivatives.

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection | Benzyl chloroformate or Boc anhydride | Protect amine group |

| 2 | Oxidation | Chromium trioxide, sulfuric acid | Convert hydroxyl to ketone or acid |

| 3 | Fluorination | Fluorinating agents (e.g., fluoromethyl reagents) | Introduce fluorine at 3-position |

| 4 | Esterification | Methanol, acid catalyst | Form methyl ester |

| 5 | Deprotection | Hydrogenolysis or acid/base treatment | Remove protecting groups |

(Data adapted from patent EP2473502A1)

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|---|

| Pd-Catalyzed [4 + 2] Annulation | High yield, mild conditions, broad substrate scope, scalable | Limited for alkyl-substituted ketones, some decomposition issues | 75–90 | Multigram scale | Excellent |

| Nucleophilic Aromatic Substitution (SNAr) | Straightforward, direct fluorination on aromatic system | Moderate yield, requires electron-poor substrate, harsh conditions | ~38 | Moderate | Limited to electron-poor aromatics |

| Multi-step Functional Group Transformations | Allows stereochemical control, access to diverse derivatives | Lengthy, complex, multiple purification steps | Variable | Limited by complexity | Moderate |

Research Findings and Notes

The Pd-catalyzed annulation approach is currently the most efficient and versatile method for preparing methyl 3-fluoropiperidine-3-carboxylate and analogs, enabling further functionalization and scale-up.

Nucleophilic aromatic substitution provides a direct route to fluorinated pyridine carboxylates but suffers from moderate yields and substrate limitations.

Multi-step synthetic routes described in patent literature allow access to stereochemically pure isomers but are less practical for large-scale synthesis due to complexity.

Characterization of products typically involves multinuclear NMR spectroscopy (^1H, ^13C, ^19F), confirming fluorine incorporation and stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 3-fluoropiperidine-3-carboxylic acid.

Reduction: Formation of 3-fluoropiperidine-3-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoropiperidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. Its fluorine atom can influence the reactivity and stability of the resulting compounds.

Biology: Investigated for its potential as a pharmacophore in drug design. The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity profile.

Mechanism of Action

The mechanism by which methyl 3-fluoropiperidine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine Derivatives

*Estimated based on analogs.

Key Observations :

Ester Group Impact: Methyl esters (e.g., ) typically exhibit higher volatility and lower molecular weight compared to ethyl or benzyl esters. Ethyl esters (e.g., ) may offer improved lipophilicity, influencing solubility and bioavailability.

Substituent Effects: Fluorine vs. This could make Methyl 3-fluoropiperidine-3-carboxylate more reactive in nucleophilic substitutions. Hydroxy vs. Alkyl Groups: Hydroxy substituents (e.g., ) increase hydrophilicity but may reduce stability under acidic conditions compared to fluorine or methyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimates based on structural analogs.

Q & A

Q. Critical Parameters :

- Temperature control during fluorination minimizes side reactions (e.g., ring-opening).

- Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics and purity .

- Yields range from 40–70%, with HPLC or GC-MS used to monitor purity .

How is structural characterization of Methyl 3-fluoropiperidine-3-carboxylate performed?

Methodological Answer:

A combination of analytical techniques ensures accurate structural validation:

Validation : Cross-correlate data with computational models (e.g., DFT for bond angles) to resolve ambiguities .

Advanced Research Questions

How does fluorine substitution at the 3-position influence the compound’s reactivity and biological interactions?

Methodological Answer:

Fluorination alters electronic and steric properties:

- Electronic Effects : The electronegative fluorine increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions (e.g., SN2 reactions with amines) .

- Biological Activity : Fluorine improves metabolic stability and membrane permeability. Assays (e.g., SPR or ITC) show enhanced binding affinity to targets like GPCRs or kinases compared to non-fluorinated analogs .

- Case Study : In a 2024 study, fluorination increased IC₅₀ values by 3-fold against a protease target, attributed to stronger hydrogen-bonding interactions .

Q. Experimental Design :

- Compare fluorinated vs. non-fluorinated analogs in parallel assays.

- Use molecular dynamics simulations to map fluorine’s role in target binding .

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles:

- Purity Verification : Re-test batches using orthogonal methods (e.g., LC-MS for chemical purity; SPR for binding consistency) .

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line passage number .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. A 2025 review noted that conflicting IC₅₀ values (1–10 μM) correlated with differences in ATP concentration in kinase assays .

Q. Example Workflow :

Re-synthesize the compound under controlled conditions .

Validate purity with ¹H/¹⁹F NMR and HRMS.

Re-run assays in triplicate with standardized protocols.

How can computational methods optimize experimental design for derivatives of Methyl 3-fluoropiperidine-3-carboxylate?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses to targets (e.g., enzymes). Fluorine’s van der Waals radius (1.47 Å) is critical for accurate scoring .

- QSAR Modeling : Train models on existing bioactivity data to prioritize derivatives with predicted IC₅₀ < 1 μM .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ~1.8 for optimal bioavailability) .

Validation : Synthesize top-ranked derivatives and compare experimental vs. predicted activities.

What are the stability challenges of Methyl 3-fluoropiperidine-3-carboxylate under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 60°C, releasing CO and NOx . Store at −20°C under inert gas (N₂ or Ar).

- Hydrolytic Stability : The ester group hydrolyzes in aqueous buffers (pH > 8). Use lyophilization for long-term storage .

- Light Sensitivity : UV exposure causes defluorination. Use amber vials and conduct stability studies under ICH guidelines .

Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.